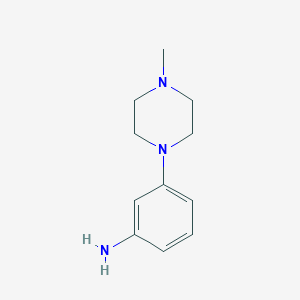

3-(4-Methylpiperazin-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHJWKQCJAJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468655 | |

| Record name | 3-(4-Methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-99-0 | |

| Record name | 3-(4-Methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methyl-1-piperazinyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(4-Methylpiperazin-1-yl)aniline. A versatile building block in medicinal chemistry, this aniline derivative serves as a key intermediate in the synthesis of a wide array of bioactive molecules. This document details its fundamental physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its role as a scaffold in the development of targeted therapeutics, with a particular focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. A representative signaling pathway and associated experimental workflows are visualized to illustrate the compound's application in drug discovery.

Physicochemical Properties

This compound is a solid, typically appearing as a brown powder, and is characterized by the presence of a methylpiperazine and an aniline moiety.[1] These functional groups contribute to its utility as a scaffold in medicinal chemistry, influencing properties such as bioavailability and receptor binding affinity.[1] The compound is soluble in methanol.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇N₃ | [2][3] |

| Molecular Weight | 191.27 g/mol | [1][2][3] |

| CAS Number | 148546-99-0 | [2] |

| Appearance | Brown Powder | [1] |

| Melting Point | 98-99 °C | [2] |

| Boiling Point (Predicted) | 353.1 ± 37.0 °C | [2] |

| Density (Predicted) | 1.092 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.88 ± 0.42 | [1][2] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic methods. Key identifiers are provided below.

| Data Type | Identifier | Reference(s) |

| InChI | 1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 | [3] |

| InChI Key | RJGHJWKQCJAJEP-UHFFFAOYSA-N | [3] |

| SMILES | CN1CCN(CC1)c2cccc(N)c2 | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro-substituted precursor, 1-methyl-4-(3-nitrophenyl)piperazine.

Experimental Protocol: Reduction of 1-methyl-4-(3-nitrophenyl)piperazine

Materials:

-

1-methyl-4-(3-nitrophenyl)piperazine

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol) is prepared.[2]

-

To this solution, a methanolic suspension of 10% Pd/C (3 g) is added under stirring.[2]

-

The reaction mixture is placed under an inert atmosphere, followed by the introduction of a hydrogen atmosphere.[2]

-

The reaction is carried out with slow stirring for 4 hours at room temperature.[2]

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[2]

-

The filtrate is concentrated under reduced pressure to yield this compound.[2]

Yield: 11 g (87%) as a light yellow solid.[2] Mass Spectrum (Electrospray Ionization): m/z: 192 (M+1).[2]

References

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline (CAS: 148546-99-0): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)aniline, a versatile building block in medicinal chemistry. This document consolidates its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents, particularly in oncology. Detailed experimental protocols and workflow visualizations are provided to support researchers in their drug discovery endeavors.

Core Compound Properties

This compound is an aromatic amine derivative featuring a methylpiperazine moiety. This structural combination imparts favorable pharmacokinetic properties and provides a reactive handle for further chemical modifications, making it a valuable starting material in multi-step syntheses of bioactive molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 148546-99-0 | [1][2] |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystal | [1][2] |

| Melting Point | 98-99 °C | [1] |

| Boiling Point | 353.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.88 ± 0.42 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| InChIKey | RJGHJWKQCJAJEP-UHFFFAOYSA-N | [1] |

| SMILES | CN1CCN(c2cccc(N)c2)CC1 | [1] |

Synthesis and Characterization

The primary synthetic route to this compound involves the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures.[1]

Materials:

-

1-Methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol)

-

10% Palladium on carbon (Pd/C) (3 g)

-

Methanol

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine is prepared.

-

To this solution, a methanolic slurry of 10% Pd/C is added under an inert atmosphere.

-

The reaction mixture is stirred under a hydrogen atmosphere for 4 hours at room temperature.

-

Reaction completion is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product is purified by recrystallization or column chromatography to afford this compound as a light yellow solid.

Expected Yield: ~87%[1]

Characterization:

-

Mass Spectrometry (Electrospray Ionization): m/z 192 (M+1)[1]

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications, including as anticancer agents, kinase inhibitors, and central nervous system (CNS) modulators.

Case Study: Synthesis of a Hypothetical Anticancer Agent

This section details a representative synthesis of a 1,3,4-thiadiazole derivative incorporating the this compound scaffold, based on general methods reported in the literature for similar compounds.

3.1.1. Multi-step Synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)acetamide

Step 1: Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Intermediate)

-

To a solution of 5-methyl-1,3,4-thiadiazol-2-amine (1 equivalent) in a suitable solvent (e.g., acetone), anhydrous sodium acetate (1 equivalent) is added.

-

The mixture is cooled in an ice bath, and chloroacetyl chloride (1 equivalent) is added dropwise with stirring.

-

The reaction is stirred for 1 hour in the cold and then poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the intermediate.

Step 2: Synthesis of the Final Compound

-

A mixture of this compound (1 equivalent), the intermediate from Step 1 (1 equivalent), and a base (e.g., triethylamine, 1.5 equivalents) in a suitable solvent (e.g., dry chloroform) is prepared.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Upon completion, cold water is added to the reaction mixture.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final compound.

Biological Evaluation: In Vitro Anticancer Activity

The synthesized compound can be evaluated for its cytotoxic effects against a panel of human cancer cell lines using the MTT assay.

3.2.1. Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Potential Mechanism of Action

Derivatives of 1,3,4-thiadiazole have been reported to induce apoptosis in cancer cells through the activation of the caspase signaling cascade.

Apoptosis Induction via Caspase Pathway

The binding of the therapeutic agent to specific cellular targets can trigger a cascade of events leading to programmed cell death. This often involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to the cleavage of cellular proteins and cell death.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its versatile structure allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development of novel drug candidates based on this valuable scaffold. As research continues, the full potential of this compound and its derivatives in addressing unmet medical needs is yet to be fully realized.

References

- 1. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(4-Methylpiperazin-1-yl)aniline, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a substituted aniline derivative featuring a methylpiperazine moiety. This structural combination imparts favorable pharmacokinetic properties, making it a valuable scaffold in drug discovery.[1]

| Property | Value | References |

| Molecular Formula | C₁₁H₁₇N₃ | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| CAS Number | 148546-99-0 | [1][2] |

| Appearance | Brown or yellow solid | [1][2] |

| Topological Polar Surface Area | 32.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, 1-methyl-4-(3-nitrophenyl)piperazine.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol) is combined with a methanolic solution containing 10% Palladium on carbon (Pd/C) (3 g) under constant stirring.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere with slow stirring for 4 hours at room temperature.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a diatomaceous earth pad.

-

Isolation: The filtrate is concentrated to yield this compound as a light yellow solid (11 g, 87% yield).

Applications in Drug Discovery

The this compound scaffold is a common feature in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and antibacterial agents.[3][4]

Notably, derivatives of this compound have been explored as inhibitors of key signaling proteins. For instance, a related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in diabetes.[5] Furthermore, the broader phenylpiperazine scaffold is a cornerstone in the development of kinase inhibitors, such as those targeting the mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

The versatility of the this compound core structure, combined with its favorable physicochemical properties, ensures its continued importance as a key intermediate in the synthesis of novel and potent therapeutic agents.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 148546-99-0 [chemicalbook.com]

- 3. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline

This guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)aniline, a versatile building block in medicinal chemistry. It details the compound's nomenclature, physicochemical properties, a key synthetic protocol, and its role in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named under IUPAC nomenclature to clearly define its chemical structure.

IUPAC Name: 3-(4-methylpiperazin-1-yl)benzenamine[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

1-(3-Aminophenyl)-4-methylpiperazine[1]

-

3-(4-Methyl-1-piperazinyl)aniline[1]

-

Benzenamine, 3-(4-methyl-1-piperazinyl)-[1]

-

3-(4-méthylpipérazin-1-yl)aniline[1]

-

AKOS BB-8951[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 148546-99-0 | [1][2] |

| Molecular Formula | C₁₁H₁₇N₃ | [1][2][3] |

| Molecular Weight | 191.27 g/mol | [1][2][3] |

| Appearance | Brown Powder / Light Yellow Solid | [1][2] |

| Melting Point | 98-99 °C | [2] |

| Boiling Point | 353.1 ± 37.0 °C (Predicted) | [2] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.88 ± 0.42 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [2] |

| InChI Key | RJGHJWKQCJAJEP-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CN1CCN(CC1)C1=CC(N)=CC=C1 | [1] |

Synthesis Protocol

This compound is commonly synthesized via the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine. The following experimental protocol details this key transformation.

Reaction: Catalytic Hydrogenation of 1-methyl-4-(3-nitrophenyl)piperazine

Objective: To synthesize this compound.

Materials:

-

1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol)

-

10% Palladium on Carbon (Pd/C) (3 g)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

Procedure:

-

A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g) is prepared.

-

In a separate vessel, a methanolic solution of 10% Pd/C (3 g) is prepared.

-

The two solutions are mixed under an inert atmosphere with stirring.

-

The reaction mixture is then subjected to a hydrogen atmosphere.

-

The reaction is allowed to proceed with slow stirring for 4 hours at room temperature.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final product.

Yield: This procedure affords this compound (11 g, 87% yield) as a light yellow solid.[2] The product identity can be confirmed by mass spectrometry, which should show a peak at m/z: 192 (M+1).[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of the methylpiperazinyl group can enhance bioavailability and receptor binding affinity, while the aniline moiety provides a reactive site for further chemical modifications.[1] This makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents, particularly in areas such as oncology and neuropharmacology.[4] For instance, derivatives have been investigated as kinase inhibitors and as agents with potential antifungal, antibacterial, and antitumor activities.[5][6][7]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Caption: Synthetic route for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 148546-99-0 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-(4-Methylpiperazin-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-(4-Methylpiperazin-1-yl)aniline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral characteristics based on analogous structures and functional group analysis, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₇N₃

-

Molecular Weight: 191.28 g/mol

-

CAS Number: 148546-99-0

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components: a meta-substituted aniline ring and an N-methylpiperazine moiety.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.10 | t | 1H | Ar-H (H5) |

| ~6.30 - 6.40 | m | 3H | Ar-H (H2, H4, H6) |

| ~3.60 | br s | 2H | -NH₂ |

| ~3.20 | t | 4H | Piperazine-H (H2', H6') |

| ~2.60 | t | 4H | Piperazine-H (H3', H5') |

| ~2.35 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | Ar-C (C1) |

| ~148.0 | Ar-C (C3) |

| ~129.5 | Ar-C (C5) |

| ~108.0 | Ar-C (C6) |

| ~105.0 | Ar-C (C4) |

| ~100.0 | Ar-C (C2) |

| ~55.0 | Piperazine-C (C3', C5') |

| ~49.0 | Piperazine-C (C2', C6') |

| ~46.0 | -CH₃ |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2800 | Medium to Strong | Aliphatic C-H stretching (piperazine and methyl) |

| 1620 - 1580 | Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1500 - 1450 | Medium | Aromatic C=C stretching |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine and tertiary amine) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending (meta-substitution) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M - CH₃]⁺ |

| 120 | Medium | [M - C₄H₉N]⁺ (loss of methylpiperazine fragment) |

| 99 | High | [C₅H₁₁N₂]⁺ (methylpiperazine fragment) |

| 71 | High | [C₄H₉N]⁺ (fragment from methylpiperazine) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation (UATR Method):

-

Ensure the UATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺).

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of a small molecule like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical flow for the analysis and interpretation of combined spectroscopic data.

Navigating the Solubility Landscape of 3-(4-Methylpiperazin-1-yl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility and presents a detailed, standardized experimental protocol for its quantitative determination. A logical workflow is provided to guide researchers in establishing a robust solubility profile for this compound. This guide is intended to be an essential resource for scientists and professionals involved in the research and development of pharmaceuticals, where understanding solubility is a critical parameter for formulation, bioavailability, and process development.

Introduction

This compound, with a molecular formula of C₁₁H₁₇N₃, is a substituted aniline derivative that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its structural features, comprising a basic methylpiperazine moiety and an aromatic aniline ring, significantly influence its physicochemical properties, including solubility. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in synthetic chemistry and pharmaceutical formulation.

This guide addresses the current gap in quantitative solubility data by providing a framework for its determination and interpretation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | White to Yellow to Orange powder/crystal | [1] |

| Melting Point | 98-99 °C | [1] |

| Boiling Point | 353.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.88 ± 0.42 (Predicted) | [1] |

Solubility Profile

Qualitative Solubility

Published data on the solubility of this compound is limited to qualitative descriptions. The compound is reported to be soluble in methanol.[1] Based on the principle of "like dissolves like," its solubility in other polar organic solvents can be inferred, while lower solubility would be expected in non-polar solvents. A more detailed, quantitative assessment is necessary for practical applications.

Predicted Solubility in Common Organic Solvents

The structural characteristics of this compound, featuring both a polar aniline group capable of hydrogen bonding and a basic piperazine ring, suggest a varied solubility profile. The following table provides a predicted qualitative solubility in a range of common organic solvents based on these structural features and general principles of amine solubility.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor with the amine functionalities of the solute. The compound is known to be soluble in Methanol.[1] |

| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H protons of the aniline and the piperazine ring. |

| Acetone, Acetonitrile | Moderate | These solvents are polar but are weaker hydrogen bond acceptors compared to DMSO and DMF. | |

| Non-Polar | Toluene, Hexane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation. |

| Chlorinated | Chloroform, Dichloromethane | Moderate to Low | While relatively non-polar, these solvents can exhibit some dipole-dipole interactions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess amount of the solid solute, this compound, is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Incubator shaker or constant temperature water bath

-

Thermostatically controlled vials with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

An In-Depth Technical Guide to the Safety and Handling of 3-(4-Methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-(4-Methylpiperazin-1-yl)aniline, a chemical intermediate utilized in pharmaceutical and organic synthesis. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for closely related aniline derivatives to ensure a conservative and protective approach to its handling. All personnel should review this guide in conjunction with the official Safety Data Sheet (SDS) before commencing any work with this substance.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Precautionary Statements: P280: Wear protective gloves/protective clothing. P264: Wash face, hands and any exposed skin thoroughly after handling. P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[1][2]

Toxicological Profile

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][2] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[1][2] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[1][2] |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | Not applicable (Solid)[1] |

Experimental Protocols for Safety Assessment

As specific experimental safety data for this compound is not available, this section outlines standardized OECD guidelines that are broadly applicable for the safety assessment of new chemical entities. These protocols are recommended for generating the necessary toxicological data for a complete risk assessment.

3.1. OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[5]

-

Principle: The test substance is administered orally to a group of three animals of a single sex (typically females) at one of the defined dose levels (5, 50, 300, and 2000 mg/kg). The presence or absence of mortality determines the next step.[5][6]

-

Procedure:

-

A starting dose is selected based on available information, often 300 mg/kg.[6]

-

Three fasted animals are dosed with the test substance.

-

If no mortality occurs, the next higher dose is administered to a new group of three animals.

-

If mortality occurs, the next lower dose is administered to a new group of three animals.

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6]

-

-

Outcome: The results allow for the classification of the substance according to the GHS.[1]

3.2. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the shaved skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

-

Procedure:

-

A small area of the animal's back is shaved.

-

The test substance is applied to the shaved area and covered with a gauze patch.

-

The patch is removed after a specified time (typically 4 hours), and the skin is cleaned.

-

The skin is observed and scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Outcome: The scores are used to determine the irritation potential of the substance.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

| Precaution | Detailed Guideline |

| Engineering Controls | All work with this compound must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.[3] An eyewash station and safety shower must be readily accessible.[3] |

| Personal Protective Equipment (PPE) | Eye Protection: Chemical splash goggles are mandatory.[3] Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) should be worn. Nitrile gloves may offer limited protection and should be changed frequently.[7][8] Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required.[3] Respiratory Protection: If there is a risk of aerosol generation or high concentrations, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program.[7] |

| Hygiene Practices | Wash hands thoroughly before breaks and immediately after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.[7] Contaminated clothing should be removed and laundered before reuse. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Protect from moisture and light.[3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3] A designated and labeled storage area is recommended.[7][8] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

| Emergency Situation | Procedure |

| Spill | Small Spill: Absorb with an inert, dry material (e.g., vermiculite, sand).[7] Collect the material in a labeled, sealed container for hazardous waste disposal.[7] Ventilate the area and wash the spill site after cleanup is complete.[7] Large Spill: Evacuate the area immediately.[7] Secure the area and notify emergency services and the environmental health and safety (EH&S) department.[7] |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9] Wear self-contained breathing apparatus (SCBA) and full protective gear.[10] |

| First Aid | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10] Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C11H17N3[11] |

| Molecular Weight | 191.28 g/mol [11] |

| Appearance | Solid |

| Melting Point | 98 - 99 °C |

| Boiling Point | 353.1 ± 37.0 °C (Predicted) |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Methanol |

| pKa | 7.88 ± 0.42 (Predicted) |

| Storage Temperature | Room temperature, under inert atmosphere, and protected from light. |

Visualized Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to a chemical spill.

Caption: A generalized workflow for the safe handling of hazardous chemicals in a laboratory setting.

Caption: A decision tree outlining the appropriate response to a chemical spill in the laboratory.

Disposal Considerations

Waste generated from the use of this compound must be managed as hazardous waste.[8] Do not dispose of this chemical down the drain or in the regular waste stream.[8] Collect all waste in a compatible, clearly labeled, and sealed container.[7] Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7] Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste contractor.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, aniline and its derivatives are known to be toxic to aquatic life.[3] Therefore, it is crucial to prevent the release of this compound into the environment. All spills should be contained, and waste should be disposed of properly to avoid contamination of soil and waterways.

Disclaimer

This document is intended as a guide and does not replace a formal risk assessment or the information provided in the manufacturer's Safety Data Sheet (SDS). All laboratory personnel must be thoroughly trained on the specific hazards and safe handling procedures for this compound before use. Always adhere to your institution's safety policies and procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ipo.rutgers.edu [ipo.rutgers.edu]

- 4. scribd.com [scribd.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.es [fishersci.es]

Biological activity of 3-(4-Methylpiperazin-1-yl)aniline

An in-depth analysis of the 3-(4-methylpiperazin-1-yl)aniline core reveals its significance as a privileged scaffold in modern medicinal chemistry. While direct biological activity data for the parent compound is limited in the public domain, its structural motif is integral to a multitude of derivatives exhibiting a wide array of pharmacological effects. This guide explores the diverse biological activities reported for compounds containing this essential core, providing insights for researchers and professionals in drug development.

The versatility of the this compound moiety stems from its unique combination of a nucleophilic aniline ring and a basic methylpiperazine group. These features allow for facile chemical modification and favorable interactions with various biological targets, leading to its incorporation into molecules designed to combat cancer, infectious diseases, and metabolic disorders.

Anticancer Activity

The this compound core is a prominent feature in numerous compounds investigated for their anticancer properties. These derivatives have demonstrated efficacy against a range of human cancer cell lines, acting through diverse mechanisms of action.

Kinase Inhibition

A significant area of application for this scaffold is in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

One notable example is the development of dual c-Src/Abl kinase inhibitors. Derivatives incorporating the related 4-(4-methylpiperazin-1-yl)aniline core have shown potent, low nanomolar inhibition of these enzymes.[1] Although the substitution pattern is different, it highlights the utility of the methylpiperazinyl-aniline scaffold in targeting these kinases.

Furthermore, derivatives based on a 2-substituted aniline pyrimidine structure have been explored as potent Mer/c-Met dual inhibitors, which are implicated in tumor growth and metastasis.[2]

G-Quadruplex Stabilization

The 4-substituted isomer, 4-(4-methylpiperazin-1-yl)aniline, has been identified as a key fragment in the development of ligands that stabilize the G-quadruplex structure in the promoter region of the c-MYC oncogene.[3] Stabilization of this structure can suppress the expression of c-MYC, a critical factor in many human cancers, thereby representing a viable therapeutic strategy.[3]

Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain quinoxaline-isoxazole-piperazine conjugates have demonstrated potent activity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colorectal) cancer cell lines.[4] Similarly, novel methyl piperazine derivatives have been tested against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas) cell lines, with some compounds showing promising IC50 values.[5]

| Compound Class | Cell Line | Activity | Reference |

| Quinoxaline-isoxazole-piperazine conjugates | MCF-7, HepG-2, HCT-116 | Potent activity | [4] |

| 4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide derivatives | A-549 | IC50 values reported | [5] |

| 4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone derivatives | HCT-116 | IC50 values reported | [5] |

| 4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone derivatives | MIAPaCa-2 | IC50 values reported | [5] |

Activity in Metabolic Disorders

The this compound scaffold has also been explored for its potential in treating metabolic diseases, particularly type 2 diabetes.

SIRT6 Inhibition

A derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase. SIRT6 inhibitors are considered potential therapeutic agents for diabetes. This compound exhibited an IC50 value of 4.93 μM against SIRT6 and demonstrated the ability to reduce blood glucose in a mouse model of type 2 diabetes by increasing the levels of the glucose transporter GLUT-1.

| Compound | Target | IC50 | KD (SPR) | KD (ITC) | Reference |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | SIRT6 | 4.93 μM | 9.76 μM | 10 μM | [6] |

The proposed mechanism involves the inhibition of SIRT6, which in turn leads to an increase in the expression of GLUT-1, facilitating glucose uptake into cells and thereby lowering blood glucose levels.

Caption: SIRT6 inhibition pathway by a this compound derivative.

Antimicrobial Activity

The structural motif is also present in compounds evaluated for their antibacterial and antifungal properties. Various piperazine derivatives have been synthesized and screened against a panel of microorganisms.[7] For example, certain 3-(4-arylpiperazin-1-yl)cinnolines have been synthesized and assessed for their potential as antifungal agents.[8][9]

While specific data for this compound derivatives is not extensively detailed in the provided results, the broader class of aryl piperazines, which includes this core, is recognized for its significant antimicrobial potential.[7][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols relevant to the biological evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds. A positive control (e.g., Gefitinib) and a vehicle control are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in dimethylformamide).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][11]

Caption: Workflow of the MTT cell viability assay.

SIRT6 Inhibition Assay (Fluor de Lys)

This is a fluorescence-based assay to measure the deacetylase activity of SIRT6.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the SIRT6 enzyme, a fluorogenic acetylated peptide substrate, and varying concentrations of the inhibitor compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow the deacetylation reaction to proceed.

-

Developer Addition: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide. This cleavage releases a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer at appropriate excitation and emission wavelengths.

-

Data Analysis: The inhibition of SIRT6 activity is determined by the reduction in fluorescence signal in the presence of the inhibitor compared to the control. The IC50 value is calculated from the dose-response curve.[6]

Conclusion

The this compound core is a highly valuable scaffold in drug discovery, serving as a foundational element for a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, antimicrobial compounds, and modulators of metabolic pathways. The continued exploration and derivatization of this privileged structure are likely to yield novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comprehensive overview of the current understanding of the biological activities associated with this important chemical moiety, offering a solid foundation for future research and development endeavors.

References

- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 8. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

- 11. mdpi.com [mdpi.com]

The Pharmacological Profile of N-Arylpiperazine Compounds: A Technical Guide for Drug Development Professionals

Introduction

N-arylpiperazine compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and pharmacology due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of N-arylpiperazine derivatives, with a particular focus on their interactions with key neurotransmitter receptors, their structure-activity relationships (SAR), and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system (CNS) and other systems.

The N-arylpiperazine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with antidepressant, antipsychotic, anxiolytic, and antihypertensive properties.[1][2] Their pharmacological effects are primarily mediated through their interactions with a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2][3] Understanding the nuances of these interactions is critical for the rational design of new chemical entities with improved efficacy and safety profiles.

Core Pharmacological Profile: Receptor Interactions

N-arylpiperazine compounds exhibit a broad spectrum of affinities and functional activities at various receptor subtypes. Their polypharmacological nature, often engaging multiple targets simultaneously, can be both a therapeutic advantage and a challenge in drug development.

Serotonin (5-HT) Receptor Interactions

The serotonergic system is a primary target for N-arylpiperazine derivatives. These compounds interact with multiple 5-HT receptor subtypes, with their specific binding profile being highly dependent on the nature of the aryl group and substitutions on the piperazine ring.

-

5-HT1A Receptors: Many N-arylpiperazines act as high-affinity ligands for the 5-HT1A receptor, often displaying partial agonist or antagonist activity.[1] The interaction with this receptor is a key contributor to the anxiolytic and antidepressant effects of drugs like buspirone.

-

5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics containing the N-arylpiperazine moiety. This activity is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects.[3]

-

5-HT2C Receptors: Interaction with 5-HT2C receptors is also common, with antagonist activity at this site being associated with antidepressant and anxiolytic effects.

-

5-HT7 Receptors: A growing body of evidence highlights the importance of 5-HT7 receptor antagonism in the mechanism of action of some N-arylpiperazine-based antidepressants and cognitive enhancers.[4]

Dopamine (D) Receptor Interactions

The dopaminergic system is another crucial target for N-arylpiperazine compounds, particularly for those developed as antipsychotics.

-

D2 Receptors: Many antipsychotic N-arylpiperazines are antagonists or partial agonists at the D2 receptor.[3] Partial agonism, as seen with aripiprazole, is a key feature that helps to stabilize dopaminergic neurotransmission, leading to a favorable side-effect profile.

-

D3 Receptors: Affinity for the D3 receptor is also a common characteristic of this class of compounds, and modulation of this receptor is being explored for the treatment of substance abuse and cognitive deficits.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative N-arylpiperazine compounds at various serotonin and dopamine receptors. This data provides a quantitative basis for comparing the pharmacological profiles of different derivatives.

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Reference |

| Aripiprazole | - | - | - | - | 0.74 (D2L), 3.3 (D2S) | - | [3] |

| Compound 12a | 41.5 | 315 | - | 42.5 | 300 | - | [5][6] |

| Compound 9b | 23.9 | 39.4 | - | 45.0 | - | - | [5][6] |

| Compound 2b | 412 | - | - | - | - | - | [7] |

| Compound 2a | 2290 | - | - | - | - | - | [7] |

| Compound 2c | 49500 | - | - | - | - | - | [7] |

| Compound | 5-HT1A EC50 (nM) | 5-HT2A IC50 (µM) | D2 EC50 (nM) | D3 EC50 (nM) | Reference |

| Compound 1a | 29.4 | - | - | - | [8] |

| Compound 5a | 30.5 | - | - | - | [8] |

| Compound 3a | 39.4 | - | - | - | [8] |

| YM-92088 | - | 0.47 | - | - | [9] |

Key Experimental Protocols

The characterization of N-arylpiperazine compounds relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

-

-

Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: cAMP Measurement

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gs or Gi/o-coupled receptors.

Principle: This assay measures the ability of a test compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger.

Methodology:

-

Cell Culture: Use cells stably or transiently expressing the receptor of interest.

-

Assay Setup:

-

Plate the cells in a multi-well plate.

-

For agonist testing, add varying concentrations of the test compound.

-

For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

-

-

Incubation: Incubate the cells for a specific time at 37°C.

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).

-

Functional Assays: Intracellular Calcium Mobilization

Objective: To determine the functional activity of a test compound at Gq-coupled receptors.

Principle: This assay measures the ability of a test compound to induce an increase in intracellular calcium concentration ([Ca2+]i).

Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells expressing the Gq-coupled receptor of interest.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

-

Assay Setup:

-

Place the dye-loaded cells in a fluorescence plate reader.

-

-

Compound Addition and Measurement:

-

Add varying concentrations of the test compound to the cells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

-

Signaling Pathways and Visualizations

The pharmacological effects of N-arylpiperazine compounds are initiated by their binding to GPCRs, which in turn triggers intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these compounds.

Conclusion

N-arylpiperazine compounds remain a cornerstone of modern neuropharmacology. Their rich and complex pharmacological profiles, characterized by interactions with multiple serotonin and dopamine receptors, offer a fertile ground for the discovery of novel therapeutics. A thorough understanding of their structure-activity relationships, coupled with the application of robust in vitro pharmacological assays, is essential for the successful development of new drugs based on this privileged scaffold. This technical guide provides a foundational overview to aid researchers and drug development professionals in this endeavor. Future research will likely focus on fine-tuning the selectivity of these compounds to minimize off-target effects and on exploring their potential in treating a wider range of CNS and other disorders.

References

- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 4. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. iris.unina.it [iris.unina.it]

- 8. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Role of 3-(4-Methylpiperazin-1-yl)aniline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(4-Methylpiperazin-1-yl)aniline has emerged as a pivotal scaffold, particularly in the design of kinase inhibitors and other targeted therapies. Its unique structural features, combining a reactive aniline moiety with a solubilizing and pharmacokinetically favorable N-methylpiperazine group, offer a versatile platform for creating potent and selective drug candidates. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of this compound as a synthetic building block, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 148546-99-0 | [1] |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Yellow to light yellow solid | [2] |

| Melting Point | 98-99 °C | [2][3] |

| Boiling Point | 353.1 ± 37.0 °C (Predicted) | [2] |

| pKa | 7.88 ± 0.42 (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as methanol and ethanol. | [2] |

Synthesis of this compound: An Experimental Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine. This method provides a high yield of the desired product.

Step 1: Synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine

This intermediate is typically synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-3-nitrobenzene and N-methylpiperazine.

Step 2: Reduction to this compound

Materials:

-

1-Methyl-4-(3-nitrophenyl)piperazine (15 g, 67.8 mmol)

-

10% Palladium on carbon (Pd/C) (3 g)

-

Methanol

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g) is prepared.

-

To this solution, a methanolic slurry of 10% Pd/C (3 g) is added under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature for 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Expected Yield: 11 g (87%) as a light yellow solid.[2]

Characterization:

-

Mass Spectrum (Electrospray Ionization): m/z 192 (M+H)⁺.[2]

Application as a Synthetic Building Block in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The aniline functional group serves as a key handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions.

Amide Bond Formation: Synthesis of Kinase Inhibitors

The primary amino group of this compound is readily acylated to form amide bonds, a common linkage in many kinase inhibitors. This reaction is central to the synthesis of potent inhibitors of oncogenic kinases such as BCR-ABL and Mer Tyrosine Kinase (MERTK).

General Experimental Protocol for Amide Coupling:

-

To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM), a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) are added.

-

The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

-

This compound (1.0 equivalent) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature (e.g., 60 °C) for 3-12 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide.

This methodology is exemplified in the synthesis of various kinase inhibitors where the this compound moiety is crucial for activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be coupled with aryl halides or triflates to generate more complex diarylamine structures, which are also prevalent in pharmacologically active compounds.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

An oven-dried Schlenk tube is charged with the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

-

The reaction mixture is heated to 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired diarylamine.

Role in Kinase Inhibitor Design: Targeting Oncogenic Signaling Pathways

The this compound moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. The N-methylpiperazine group often enhances aqueous solubility and can engage in crucial interactions within the ATP-binding pocket of kinases, while the aniline nitrogen provides a key attachment point for the rest of the inhibitor scaffold.

BCR-ABL Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

The constitutively active BCR-ABL fusion protein is the primary driver of CML. The this compound scaffold is a component of several BCR-ABL inhibitors.

Caption: Simplified BCR-ABL signaling pathway in CML.

MERTK Inhibitors in Solid Tumors

MERTK is a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in tumor survival, proliferation, and immune evasion.[2][4][5]

Caption: Key MERTK-activated signaling pathways in cancer.